
2-(Indolin-1-yl)-2-oxoethyl 2-(allylamino)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Indolin-1-yl)-2-oxoethyl 2-(allylamino)thiazole-4-carboxylate is a complex organic compound that features both indoline and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-1-yl)-2-oxoethyl 2-(allylamino)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indoline derivative, which is then reacted with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Indolin-1-yl)-2-oxoethyl 2-(allylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(Indolin-1-yl)-2-oxoethyl 2-(allylamino)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Indolin-1-yl)-2-oxoethyl 2-(allylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets. The indoline and thiazole moieties can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Indolin-1-yl)-2-oxoethyl 2-(methylamino)thiazole-4-carboxylate
- 2-(Indolin-1-yl)-2-oxoethyl 2-(ethylamino)thiazole-4-carboxylate
- 2-(Indolin-1-yl)-2-oxoethyl 2-(propylamino)thiazole-4-carboxylate
Uniqueness
2-(Indolin-1-yl)-2-oxoethyl 2-(allylamino)thiazole-4-carboxylate is unique due to the presence of the allylamino group, which can confer different reactivity and biological activity compared to its methyl, ethyl, or propyl analogs. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H17N3O3S/c1-2-8-18-17-19-13(11-24-17)16(22)23-10-15(21)20-9-7-12-5-3-4-6-14(12)20/h2-6,11H,1,7-10H2,(H,18,19) |
InChI Key |
TZJCWYFFQXTRSS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=CS1)C(=O)OCC(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


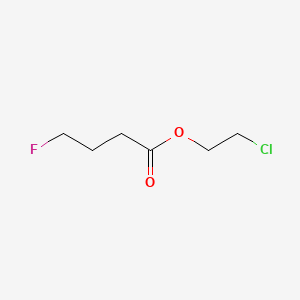

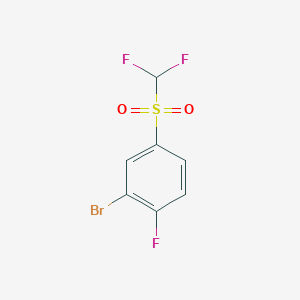
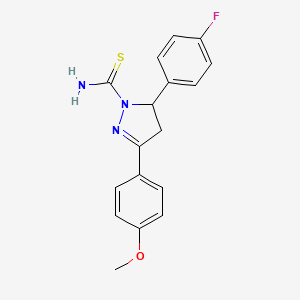
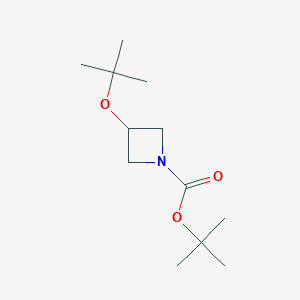
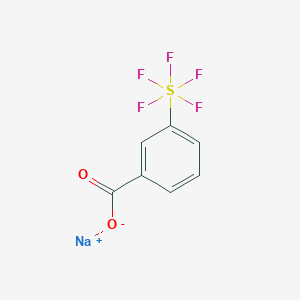
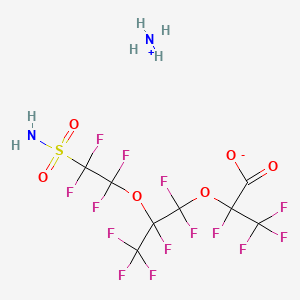
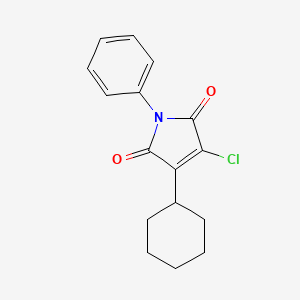
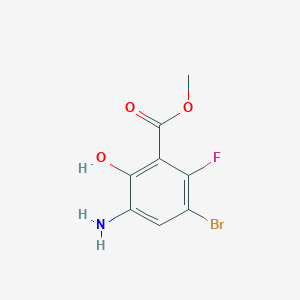
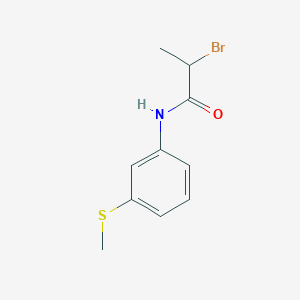
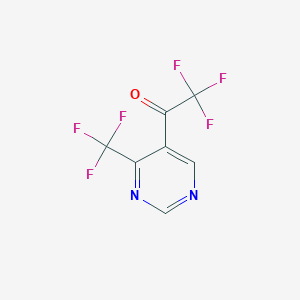

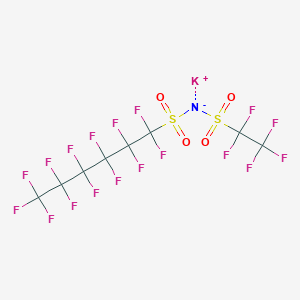
![3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12852911.png)
